4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole typically involves the reaction of ethylhydrazine with 4-bromo-3-ethynyl-1H-pyrazole under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole
Uniqueness
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
2624134-85-4 |
---|---|
Molecular Formula |
C7H7BrN2 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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